
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is an organic compound that features a benzonitrile group attached to a 1,3-dithiane ring, which is further substituted with a heptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzonitrile group. One common method involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane ring . The heptyl chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential neuroprotective and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Known for its neuroprotective activity.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Exhibits similar fluorescence properties.
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile: Another structurally related compound used in research.
Uniqueness
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is unique due to its combination of a dithiane ring and a benzonitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
86570-92-5 |
|---|---|
Molekularformel |
C18H25NS2 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
4-(5-heptyl-1,3-dithian-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3 |
InChI-Schlüssel |
PGCJNLFQHSKNPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



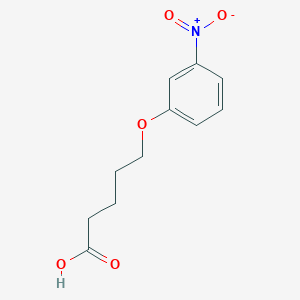
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
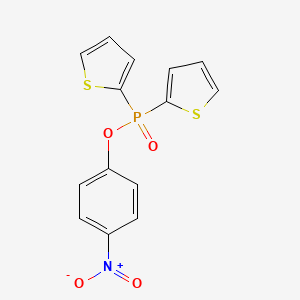

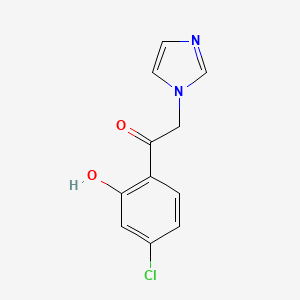
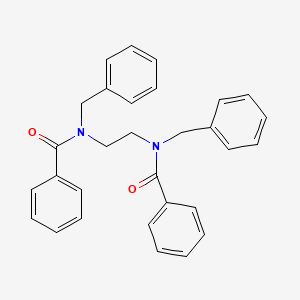
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
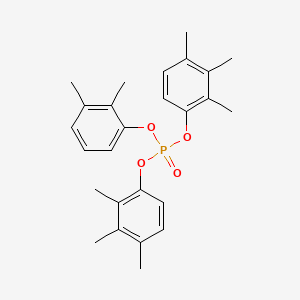




![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
